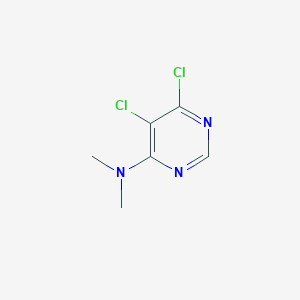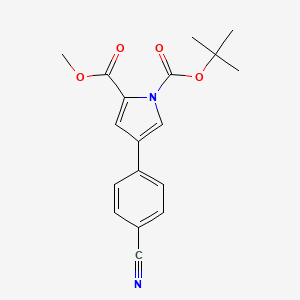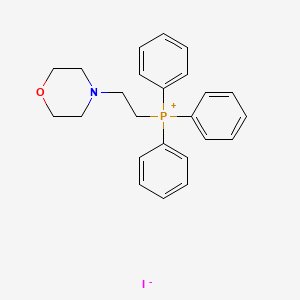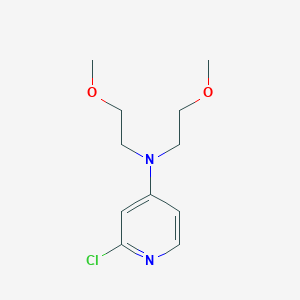
1-ciclobutil-1H-1,2,3-triazol-4-carbaldehído
Descripción general
Descripción
1-Cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound with the molecular formula C7H9N3O and a molecular weight of 151.17 . It is an oil-like substance at room temperature .
Synthesis Analysis
The synthesis of 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde and its derivatives can be achieved through various methods. One such method involves the one-step N-terminal specific protein modification with 1H-1,2,3-triazole-4-carbaldehyde (TA4C) derivatives .Molecular Structure Analysis
The InChI code for 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde is 1S/C7H9N3O/c11-5-6-4-10(9-8-6)7-2-1-3-7/h4-5,7H,1-3H2 . This indicates that the molecule consists of a cyclobutyl group attached to the 1-position of a 1H-1,2,3-triazole ring, with a carbaldehyde group at the 4-position.Physical And Chemical Properties Analysis
1-Cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde is an oil-like substance at room temperature .Aplicaciones Científicas De Investigación
Descubrimiento de fármacos
Los derivados del 1,2,3-triazol han encontrado amplias aplicaciones en el descubrimiento de fármacos . A menudo se utilizan como bloques de construcción en la síntesis de diversos productos farmacéuticos debido a sus propiedades químicas únicas. La parte 1,2,3-triazol puede mejorar el perfil farmacológico de las moléculas de fármacos, mejorando su estabilidad, biodisponibilidad y reduciendo la toxicidad.
Síntesis orgánica
Los 1,2,3-triazoles son intermediarios sintéticos útiles en la síntesis orgánica . Pueden actuar como un puente que conecta diferentes grupos funcionales, permitiendo la construcción de moléculas orgánicas complejas. La parte 1,2,3-triazol también puede participar en diversas reacciones químicas, proporcionando diversas vías para transformaciones sintéticas.
Química de polímeros
En química de polímeros, los 1,2,3-triazoles se pueden utilizar como monómeros para sintetizar polímeros con propiedades únicas . La presencia del anillo de 1,2,3-triazol en la columna vertebral del polímero puede mejorar la estabilidad térmica, la resistencia mecánica y la resistencia química de los polímeros resultantes.
Química supramolecular
Los 1,2,3-triazoles juegan un papel importante en la química supramolecular . Pueden actuar como ligandos para formar complejos con varios iones metálicos, lo que lleva a la formación de estructuras supramoleculares con propiedades interesantes. Estas estructuras se pueden utilizar en áreas como la catálisis, la detección y la ciencia de los materiales.
Bioconjugación
Los 1,2,3-triazoles se utilizan ampliamente en la bioconjugación , una técnica utilizada para unir dos biomoléculas. Esto es particularmente útil en el campo de la bioquímica y la biología molecular, donde permite el estudio de diversos procesos biológicos a nivel molecular.
Imágenes fluorescentes
Los 1,2,3-triazoles se pueden utilizar en imágenes fluorescentes . Se pueden incorporar a sondas fluorescentes, que luego se pueden utilizar para visualizar y rastrear varios procesos biológicos en tiempo real.
Ciencia de materiales
En la ciencia de materiales, los 1,2,3-triazoles se pueden utilizar para sintetizar materiales con propiedades únicas . Por ejemplo, se pueden utilizar en la síntesis de semiconductores orgánicos, materiales fotovoltaicos y diodos emisores de luz (LED).
Safety and Hazards
The safety information for 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
The primary targets of 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It is known that triazole derivatives can interact with various biological targets through different mechanisms .
Biochemical Pathways
It is known that 1,2,3-triazole derivatives can play a role in the synthesis of various bioactive compounds .
Pharmacokinetics
The compound’s impact on bioavailability is currently unknown .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde. Specific details about how these factors interact with this compound are currently unknown .
Análisis Bioquímico
Biochemical Properties
1-Cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde plays a significant role in biochemical reactions, particularly in the modification of proteins. It interacts with enzymes and proteins through site-specific conjugation, enabling the attachment of functional molecules such as fluorophores, biotin, and polyethylene glycol . The compound’s ability to form stable bonds with the N-terminus of proteins makes it a valuable tool in protein engineering and bioconjugation .
Cellular Effects
The effects of 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde on various cell types and cellular processes are profound. It influences cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with proteins can lead to changes in cellular behavior, including alterations in signal transduction and metabolic pathways .
Molecular Mechanism
At the molecular level, 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with specific amino acid residues . Additionally, the compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde can change over time. The compound’s stability and degradation are important factors to consider in experimental design . Long-term studies have shown that the compound can maintain its activity over extended periods, although its effects on cellular function may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects on cellular function and protein modification . At higher doses, it can cause toxic or adverse effects, including disruptions in metabolic pathways and cellular homeostasis . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
1-Cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s role in these pathways can influence cellular metabolism and energy production, making it a valuable tool for studying metabolic processes .
Transport and Distribution
The transport and distribution of 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for optimizing the compound’s delivery and efficacy in biochemical applications .
Subcellular Localization
1-Cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . The compound’s localization can affect its activity and function, influencing its interactions with other biomolecules and cellular processes .
Propiedades
IUPAC Name |
1-cyclobutyltriazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c11-5-6-4-10(9-8-6)7-2-1-3-7/h4-5,7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVDSWGJOYEQPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[2-(4-Hydroxymethyl-phenoxy)ethyl]methyl-carbamic acid tert-butyl ester](/img/structure/B1531574.png)
![8-[(1-Hydroxycyclobutyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1531577.png)
![7-Methyl-8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B1531578.png)
![{2-[(4-Methylphenyl)sulfonyl]-1H-indol-1-yl}acetic acid](/img/structure/B1531579.png)


![(Butan-2-yl)[(1-fluorocyclopentyl)methyl]amine](/img/structure/B1531583.png)
![1-[(1-fluorocyclopentyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1531587.png)
![1-[(1-Fluorocyclopentyl)methyl]-1,4-diazepane](/img/structure/B1531588.png)
![3-[(4-Fluorophenyl)methyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one](/img/structure/B1531590.png)
